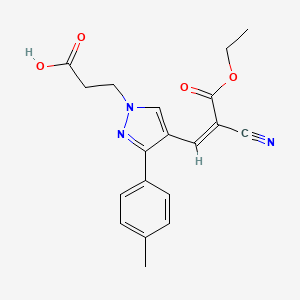

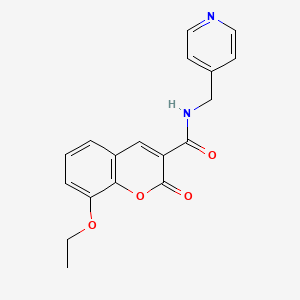

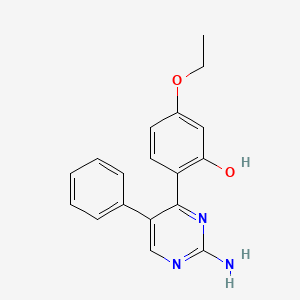

N-(2,4-dichlorobenzyl)-8-methoxy-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichlorobenzyl)-8-methoxy-2H-chromene-3-carboxamide, also known as DBMC, is a synthetic compound that belongs to the class of chromene derivatives. It has been widely studied for its potential applications in the field of pharmacology due to its unique chemical structure and biological properties.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

N-(2,4-dichlorobenzyl)-8-methoxy-2H-chromene-3-carboxamide derivatives exhibit promising antimicrobial and antioxidant activities. Synthesized through solvent-free conditions using a multicomponent reaction, these compounds demonstrate significant antibacterial activities against both Gram-positive and Gram-negative organisms, surpassing some standard treatments in efficacy. Additionally, they possess strong in vitro antioxidant activities, highlighting their potential as therapeutic agents in managing oxidative stress-related conditions (Chitreddy & Shanmugam, 2017).

Neuroprotective Effects

Research on chromenone derivatives linked to 1,2,3-triazole rings, closely related to this compound, shows that these compounds have neuroprotective effects. Specifically, one derivative demonstrated significant anti-acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's, by preventing neuronal death induced by oxidative stress without inhibiting beta-secretase activity (Saeedi et al., 2017).

Development of Supramolecular Structures

This compound and its analogs contribute to the development of new supramolecular structures. These compounds have been used to form π-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting a novel mode of organization for materials with potential applications in nanotechnology and materials science (Lightfoot et al., 1999).

Synthesis of Novel Compounds

The molecule serves as a precursor in the synthesis of various novel compounds with potential biological activities. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, synthesized from reactions involving similar compounds, displayed antibacterial effects. This highlights the compound's versatility in contributing to the development of new therapeutic agents (Pouramiri et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide is the GABAergic biotargets . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

The compound interacts with its targets by binding to the GABA receptor and GABA enzyme active sites . The binding energy of the compound was found to be inferior to the reference drugs: gaba receptor positive allosteric modulators – benzamidine and diazepam, and gaba inhibitor – vigabatrin .

Biochemical Pathways

It is known that the compound has an affinity for gabaergic biotargets , suggesting that it may influence the GABAergic system, which plays a crucial role in neuronal excitability, sleep, and memory.

Pharmacokinetics

The compound’s interaction with gabaergic biotargets suggests that it is likely absorbed and distributed in the body in a manner that allows it to reach these targets .

Result of Action

It is suggested that the compound may have anticonvulsant activity . Only 2 compounds have shown a tendency to their activity manifestation according to the criterion of integral protective indicator – reduction of mortality by 17% compared to control, as well as prolonging the time death of the animals .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3/c1-23-16-4-2-3-11-7-13(10-24-17(11)16)18(22)21-9-12-5-6-14(19)8-15(12)20/h2-8H,9-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUYIAPTWUOXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2752727.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2752728.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)